1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanopyrazinyl group, a cyclohexyl ring, and a methoxyethyl urea moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest for research and industrial applications.
Preparation Methods
The synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea can be achieved through a multi-step process involving the following key steps:
Formation of the cyanopyrazinyl intermediate: This step involves the reaction of appropriate starting materials to form the 3-cyanopyrazin-2-yl group.
Cyclohexylation: The cyanopyrazinyl intermediate is then reacted with a cyclohexyl derivative to introduce the cyclohexyl ring.
Urea formation: The final step involves the reaction of the cyclohexyl intermediate with a methoxyethyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, coatings, or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-ethoxyethyl)urea: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxypropyl)urea: The presence of a methoxypropyl group instead of a methoxyethyl group can influence the compound’s reactivity and interactions with molecular targets.
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)thiourea: Replacing the urea moiety with a thiourea group can alter the compound’s chemical stability and biological activity.
Properties
IUPAC Name |
1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-22-9-8-19-15(21)20-11-2-4-12(5-3-11)23-14-13(10-16)17-6-7-18-14/h6-7,11-12H,2-5,8-9H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDXCLQUMSTMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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